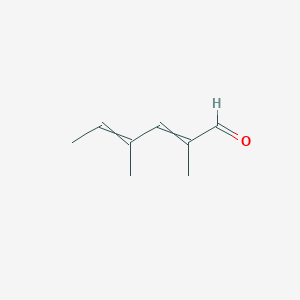
2,4-Dimethylhexa-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylhexa-2,4-dienal is an organic compound with the molecular formula C8H12O It is a conjugated diene aldehyde, characterized by the presence of two methyl groups and two double bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylhexa-2,4-dienal can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of the pyrolytic product of the corresponding acetals, followed by condensation reactions . Another method includes the Grignard reaction of homoallenylaldehyde, followed by oxidation of the formed alcohol using potassium chlorochromate (KCC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylhexa-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) or hydrogen halides (e.g., HCl) are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
2,4-Dimethylhexa-2,4-dienal has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethylhexa-2,4-dienal involves its reactivity as a conjugated diene aldehyde. The compound can undergo electrophilic addition reactions at the double bonds, leading to the formation of various intermediates. These intermediates can further react to form stable products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
2,4-Dimethylhexa-2,4-dienal can be compared with other similar compounds, such as:
2,4-Hexadienal: Another conjugated diene aldehyde with similar reactivity but different substitution patterns.
2,4-Hexadiene: A conjugated diene without the aldehyde group, exhibiting different chemical properties and reactivity.
2,2-Dimethylpenta-3,4-dienal: A related compound with a different arrangement of double bonds and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both conjugated double bonds and an aldehyde group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62332-65-4 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,4-dimethylhexa-2,4-dienal |
InChI |
InChI=1S/C8H12O/c1-4-7(2)5-8(3)6-9/h4-6H,1-3H3 |
InChI Key |
JLRXGFYYIORWGF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C=C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















